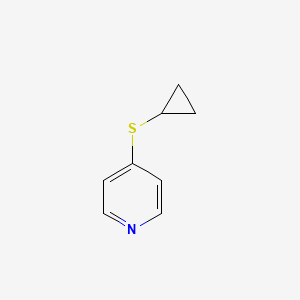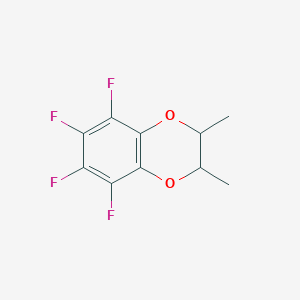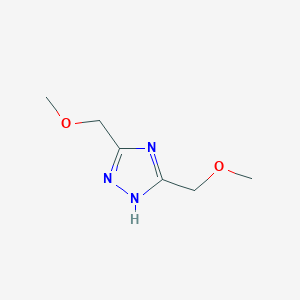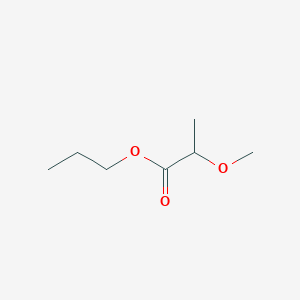
Propyl 2-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-methoxypropanoate: is an organic compound with the molecular formula C6H12O3. It is an ester derived from the reaction of propyl alcohol and 2-methoxypropanoic acid. This compound is known for its pleasant fruity odor and is used in various industrial applications, including as a solvent and in the production of fragrances and flavors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl 2-methoxypropanoate can be synthesized through the esterification reaction between propyl alcohol and 2-methoxypropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yields. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Propyl 2-methoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce propyl alcohol and 2-methoxypropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Propyl alcohol and 2-methoxypropanoic acid.
Reduction: Propyl alcohol and methoxypropanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Propyl 2-methoxypropanoate has several applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and paints.
Mécanisme D'action
The mechanism of action of propyl 2-methoxypropanoate involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing propyl alcohol and 2-methoxypropanoic acid. These products can then participate in various metabolic pathways. The compound’s ability to act as a solvent also plays a role in its mechanism of action, facilitating the dissolution and transport of other molecules.
Comparaison Avec Des Composés Similaires
Methyl 2-methoxypropanoate: Similar in structure but with a methyl group instead of a propyl group.
Ethyl 2-methoxypropanoate: Contains an ethyl group instead of a propyl group.
Butyl 2-methoxypropanoate: Features a butyl group in place of the propyl group.
Comparison: Propyl 2-methoxypropanoate is unique due to its specific alkyl chain length, which influences its physical properties such as boiling point, solubility, and odor. Compared to methyl and ethyl esters, this compound has a higher boiling point and different solubility characteristics, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
109989-30-2 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
propyl 2-methoxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5-10-7(8)6(2)9-3/h6H,4-5H2,1-3H3 |
Clé InChI |
CYIRLFJPTCUCJB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



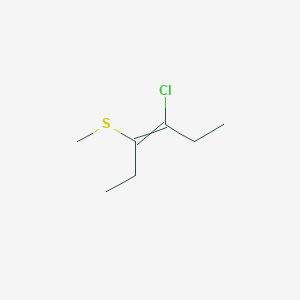

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
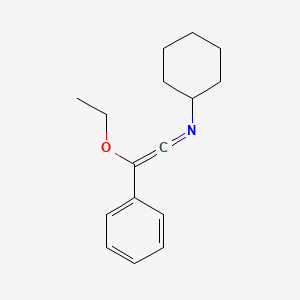
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
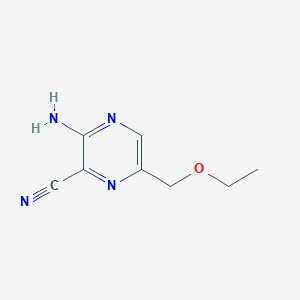
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
